molecular formula C14H18BrNO B5712939 N-(3-bromophenyl)-2-cyclohexylacetamide

N-(3-bromophenyl)-2-cyclohexylacetamide

Cat. No.: B5712939
M. Wt: 296.20 g/mol
InChI Key: PJYJKHJSCSULJC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-cyclohexylacetamide is a brominated aromatic acetamide derivative characterized by a 3-bromophenyl group attached to the acetamide nitrogen and a cyclohexyl moiety at the α-position of the acetamide carbonyl. This compound belongs to a class of structurally diverse acetamides widely utilized as intermediates in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name

N-(3-bromophenyl)-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYJKHJSCSULJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-cyclohexylacetamide typically involves the reaction of 3-bromoaniline with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 3-bromoaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add cyclohexylacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Allow the reaction to proceed at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and advanced chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of N-(3-substituted phenyl)-2-cyclohexylacetamide derivatives.

    Reduction: Formation of N-(3-bromophenyl)-2-cyclohexylamine.

    Oxidation: Formation of oxidized phenyl derivatives such as quinones.

Scientific Research Applications

N-(3-bromophenyl)-2-cyclohexylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its analgesic and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylacetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight α-Substituent Key Features Reference
N-(3-bromophenyl)-2-cyclohexylacetamide C₁₄H₁₈BrNO 296.21 Cyclohexyl High lipophilicity; potential CNS activity
N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide C₁₈H₂₂BrN₅OS 443.37 Triazole-sulfanyl Enhanced hydrogen bonding; crystallographic stability (R factor = 0.038)
N-(3-bromophenyl)-2-cyclopentylacetamide C₁₃H₁₆BrNO 282.18 Cyclopentyl Reduced steric bulk vs. cyclohexyl; moderate lipophilicity
N-(3-bromophenyl)-2-cyanoacetamide C₉H₇BrN₂O 239.08 Cyano Strong electron-withdrawing group; reactive in nucleophilic additions
N-(3-bromophenyl)-2-ethoxyacetamide C₁₀H₁₂BrNO₂ 258.11 Ethoxy Ether oxygen improves solubility; metabolic susceptibility to hydrolysis

Functional Group Impact on Physicochemical Properties

  • Cyclohexyl vs.
  • Cyano vs. Alkyl/Ether: The cyano group in N-(3-bromophenyl)-2-cyanoacetamide introduces polarity (logP ~1.5), favoring solubility in polar solvents, while the ethoxy group in N-(3-bromophenyl)-2-ethoxyacetamide balances lipophilicity and hydrogen-bonding capacity .
  • Halogen Position : The 3-bromo isomer may exhibit distinct electronic effects (e.g., meta-directing in electrophilic substitution) compared to 4-bromo analogs, influencing reactivity in further synthetic modifications .

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